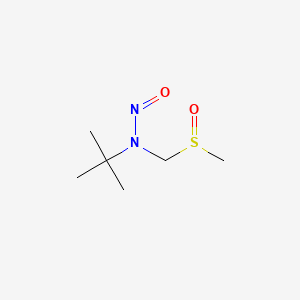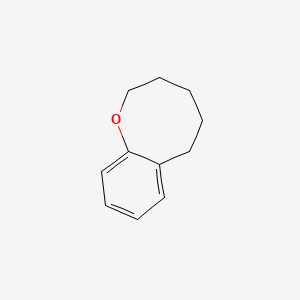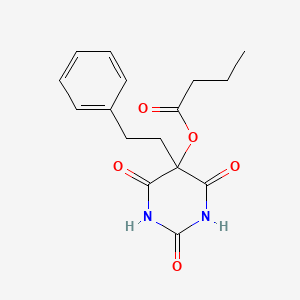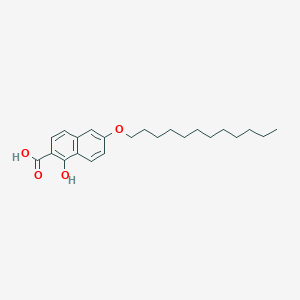
Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2,2-bis(chloromethyl)propanoyl chloride is an organic compound with the molecular formula C5H6Cl4O. It is a chlorinated derivative of propanoyl chloride and is known for its reactivity due to the presence of multiple chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride typically involves the chlorination of 2,2-bis(chloromethyl)propanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is monitored closely to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2,2-bis(chloromethyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-chloro-2,2-bis(chloromethyl)propanoic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Trichloride (PCl3): Another chlorinating agent.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
3-chloro-2,2-bis(chloromethyl)propanoic acid: Formed through hydrolysis.
Various Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-chloro-2,2-bis(chloromethyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride involves its reactivity with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The molecular targets and pathways depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-bis(chloromethyl)propanoic acid
- 3-chloro-2,2-bis(chloromethyl)propanoic acid
- 2-chloro-2,2-bis(chloromethyl)propanoic acid
Uniqueness
3-chloro-2,2-bis(chloromethyl)propanoyl chloride is unique due to its multiple chlorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in different research and industrial applications.
Eigenschaften
CAS-Nummer |
50547-79-0 |
|---|---|
Molekularformel |
C5H6Cl4O |
Molekulargewicht |
223.9 g/mol |
IUPAC-Name |
3-chloro-2,2-bis(chloromethyl)propanoyl chloride |
InChI |
InChI=1S/C5H6Cl4O/c6-1-5(2-7,3-8)4(9)10/h1-3H2 |
InChI-Schlüssel |
WWHAXWYYRZEDTM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)(CCl)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)



